molecular formula C9H7NOS B11751147 1-(Benzo[d]thiazol-4-yl)ethanone

1-(Benzo[d]thiazol-4-yl)ethanone

Cat. No.: B11751147
M. Wt: 177.22 g/mol
InChI Key: DULOAIMQYVVDRR-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-4-yl)ethanone is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzo[d]thiazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with acetic anhydride. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzo[d]thiazol-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-4-yl)ethanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions makes it a versatile compound for synthetic chemists .

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-(1,3-benzothiazol-4-yl)ethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)7-3-2-4-8-9(7)10-5-12-8/h2-5H,1H3

InChI Key

DULOAIMQYVVDRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)SC=N2

Origin of Product

United States

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